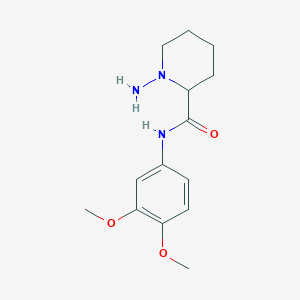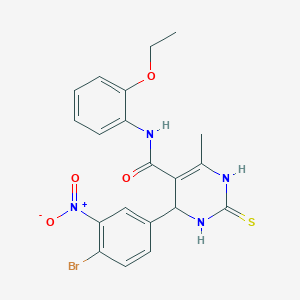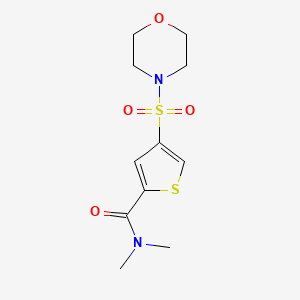![molecular formula C20H25N3O4S B5141724 N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B5141724.png)
N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide, also known as TAK-875, is a novel antidiabetic drug that has been developed by Takeda Pharmaceuticals. It is a selective agonist of the G-protein-coupled receptor GPR40, which is expressed in pancreatic beta cells and plays a key role in glucose-stimulated insulin secretion. TAK-875 has shown promising results in preclinical and clinical studies, and is currently being evaluated for its efficacy and safety in the treatment of type 2 diabetes.
Mecanismo De Acción
N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide is a selective agonist of the GPR40 receptor, which is expressed in pancreatic beta cells and plays a key role in glucose-stimulated insulin secretion. Activation of GPR40 by N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide leads to the release of insulin from beta cells in response to glucose, without affecting insulin secretion in the absence of glucose. This glucose-dependent mechanism of action is thought to reduce the risk of hypoglycemia and weight gain, which are common side effects of other antidiabetic drugs.
Biochemical and Physiological Effects:
N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide has been shown to improve glucose-stimulated insulin secretion in a glucose-dependent manner, without affecting insulin secretion in the absence of glucose. This selective effect is thought to reduce the risk of hypoglycemia and weight gain, which are common side effects of other antidiabetic drugs. N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide has also been shown to improve glycemic control and reduce fasting plasma glucose levels in patients with type 2 diabetes, with a low risk of hypoglycemia and no significant adverse effects on body weight or cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide has several advantages for lab experiments, including its selective mechanism of action, which allows for glucose-dependent insulin secretion and reduces the risk of hypoglycemia and weight gain. N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide also has a low risk of adverse effects on body weight or cardiovascular function, which makes it a safer option for long-term use. However, N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide has some limitations for lab experiments, including its relatively new status as a drug and the need for further studies to evaluate its long-term safety and efficacy.
Direcciones Futuras
There are several future directions for research on N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide, including its use in combination with other antidiabetic drugs to improve glycemic control and reduce the risk of adverse effects. Other potential areas of research include the development of new analogs of N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide with improved pharmacokinetic and pharmacodynamic properties, as well as the evaluation of N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide in other metabolic disorders such as obesity and metabolic syndrome. Further studies are also needed to evaluate the long-term safety and efficacy of N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide in patients with type 2 diabetes.
Métodos De Síntesis
The synthesis of N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide involves several steps, starting with the reaction of 2-methoxyphenylboronic acid with 2-bromoethylamine hydrobromide to form the corresponding amine. This amine is then coupled with N-methylbenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the desired sulfonamide. The final step involves the reaction of the sulfonamide with 2-oxoethylpiperazine in the presence of a base such as triethylamine to form N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide has been extensively studied in preclinical and clinical trials to evaluate its efficacy and safety in the treatment of type 2 diabetes. Preclinical studies have shown that N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide improves glucose-stimulated insulin secretion in a glucose-dependent manner, without causing hypoglycemia or weight gain. Clinical trials have demonstrated that N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide improves glycemic control and reduces fasting plasma glucose levels in patients with type 2 diabetes, with a low risk of hypoglycemia and no significant adverse effects on body weight or cardiovascular function.
Propiedades
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-21(28(25,26)17-8-4-3-5-9-17)16-20(24)23-14-12-22(13-15-23)18-10-6-7-11-19(18)27-2/h3-11H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQKATYWPALKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5141656.png)
![4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5141663.png)
![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5141672.png)
![N,N-dibenzyl-4-[(benzylthio)methyl]benzamide](/img/structure/B5141680.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5141696.png)
![4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141700.png)
![N-(3,4-dimethylphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinamine](/img/structure/B5141706.png)
![ethyl 2-[(2-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5141712.png)
![dimethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B5141713.png)

![3-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-2(3H)-furanone](/img/structure/B5141728.png)
